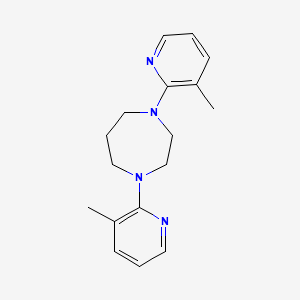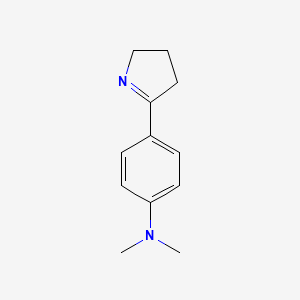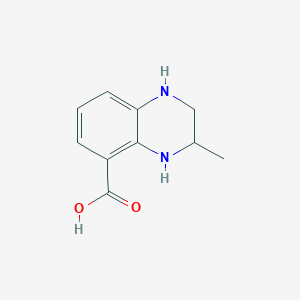
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a versatile chemical compound belonging to the quinoxaline family. It has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is a valuable building block in the synthesis of complex molecules and has a wide range of applications in scientific research .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a versatile building block used in the synthesis of complex compounds with a wide range of applications . .
Mode of Action
It’s known to be a useful reagent in research chemicals .
Biochemical Pathways
Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (pd-1)/programmed cell death-ligand 1 (pd-l1) immune checkpoint pathway .
Result of Action
It’s known to be a versatile building block in the synthesis of complex compounds .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to act as a reagent in research chemicals, facilitating the synthesis of complex compounds The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and stability
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, it can induce toxic effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, thereby affecting overall metabolic homeostasis . Its interactions with enzymes such as dehydrogenases and kinases are particularly important for understanding its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, influencing its overall activity and function . The compound’s distribution patterns are essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with diethyl oxalate followed by reduction can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can be further utilized in different applications .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position of the nitrogen atoms.
Quinoxaline: The fully aromatic counterpart of 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid.
Isoquinoline: Another nitrogen-containing heterocycle with different structural features.
Uniqueness: this compound is unique due to its specific tetrahydro structure and carboxylic acid functional group, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10-11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMIRPFVFHLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240739 | |
| Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-72-7 | |
| Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)
![3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B3170916.png)

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)
![3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea](/img/structure/B3170956.png)

![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)
![3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)
